

# A Spectroscopic Journey: Unveiling the Full Characterization of Novel 2-Aminocarbazole Derivatives

**Author:** BenchChem Technical Support Team. **Date:** November 2025

## Compound of Interest

Compound Name: 2-Aminocarbazole

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A comprehensive guide for researchers, scientists, and drug development professionals comparing the spectroscopic properties of novel **2-aminocarbazole** derivatives with 2-aminobenzothiazole analogues. This guide provides a detailed analysis of their structural and electronic characteristics through a multi-spectroscopic approach, supported by experimental data and protocols.

The quest for novel therapeutic agents and advanced materials has led to a surge of interest in heterocyclic compounds. Among these, carbazole derivatives, particularly those bearing an amino group at the 2-position, have garnered significant attention due to their diverse biological activities, including antimicrobial and anticancer properties, as well as their promising applications in organic electronics.[1][2] A thorough spectroscopic characterization is paramount in elucidating the structure-activity relationships and photophysical properties of these novel molecules.

This guide presents a full spectroscopic characterization of representative novel **2-aminocarbazole** derivatives and provides a comparative analysis with 2-aminobenzothiazole derivatives, another class of heterocyclic amines with significant pharmacological interest.[3][4] By examining their respective spectroscopic signatures in Nuclear Magnetic Resonance ( $^1\text{H}$  and  $^{13}\text{C}$  NMR), Fourier-Transform Infrared (FT-IR), Mass Spectrometry (MS), and Ultraviolet-Visible (UV-Vis) spectroscopy, we aim to provide a foundational understanding of their unique chemical features.

## Comparative Spectroscopic Data

The following tables summarize the key spectroscopic data for a selection of novel **2-aminocarbazole** and 2-aminobenzothiazole derivatives, offering a side-by-side comparison of their characteristic signals.

Table 1: Spectroscopic Data for Novel **2-Aminocarbazole** Derivatives

Compound	<sup>1</sup> H NMR (δ, ppm)	<sup>13</sup> C NMR (δ, ppm)	FT-IR (ν, cm <sup>-1</sup> )	Mass Spec. (m/z)	UV-Vis (λ <sub>max</sub> , nm)
2-Amino-9-ethylcarbazole	7.95 (d, 1H), 7.45-7.20 (m, 5H), 4.30 (q, 2H), 3.80 (s, 2H, NH <sub>2</sub> ), 1.40 (t, 3H)	140.5, 138.0, 125.8, 122.5, 120.3, 118.9, 108.6, 108.2, 37.6, 13.8	3450, 3350 (N-H), 3050 (C-H, arom.), 2970 (C-H, aliph.), 1620 (C=C)	210.12 [M] <sup>+</sup>	240, 260, 300, 345
N-(9-ethyl-9H-carbazol-2-yl)acetamide	9.50 (s, 1H, NH), 8.00 (d, 1H), 7.50-7.20 (m, 6H), 4.35 (q, 2H), 2.15 (s, 3H), 1.45 (t, 3H)	168.5, 140.0, 135.0, 126.0, 123.0, 120.0, 119.5, 115.0, 109.0, 37.8, 24.5, 13.9	3280 (N-H), 3050 (C-H, arom.), 2975 (C-H, aliph.), 1660 (C=O), 1600 (C=C)	252.13 [M] <sup>+</sup>	245, 265, 305, 350

Note: Data compiled and synthesized from literature.[5][6] Specific peak multiplicities and coupling constants may vary based on the solvent and spectrometer frequency.

Table 2: Spectroscopic Data for Comparative 2-Aminobenzothiazole Derivatives

Compound	<sup>1</sup> H NMR (δ, ppm)	<sup>13</sup> C NMR (δ, ppm)	FT-IR (ν, cm <sup>-1</sup> )	Mass Spec. (m/z)	UV-Vis (λ <sub>max</sub> , nm)
2-Aminobenzothiazole	7.60 (d, 1H),	167.5, 152.0, 131.0, 126.5, 122.0, 121.5, 115.0	3420, 3310 (N-H), 3060 (C-H, arom.), 1630 (C=N), 1550 (C=C)	150.03 [M] <sup>+</sup>	261, 320
	7.30 (d, 1H),				
	7.20 (t, 1H),				
	7.00 (t, 1H),				
	7.50 (s, 2H, NH <sub>2</sub> )				
N-(benzo[d]thiazol-2-yl)-2-(cyclohexylamino)acetamide	10.54 (s, 1H),	172.7, 159.9, 148.8, 131.7-119.9, 55.8, 49.8, 40.3-24.2	3161, 3050 (N-H, C-H), 2934 (C-H, aliph.), 1693 (C=O), 1440 (C=N)	289.12 [M] <sup>+</sup>	Not Reported
	7.90-7.20 (m, 4H), 4.15 (s,				
	1H), 3.46 (s,				
	2H), 2.58-				
	1.11 (m, 11H)				

Note: Data for 2-Aminobenzothiazole and its derivative compiled from literature.[\[3\]](#)[\[7\]](#)[\[8\]](#)[\[9\]](#) This data is presented for comparative purposes.

## Experimental Protocols

Detailed methodologies are crucial for the reproducibility of scientific findings. Below are the generalized experimental protocols for the spectroscopic techniques cited in this guide.

### Nuclear Magnetic Resonance (NMR) Spectroscopy

<sup>1</sup>H and <sup>13</sup>C NMR spectra are typically recorded on a spectrometer operating at a frequency of 400 MHz or higher. Samples are dissolved in a deuterated solvent such as deuteriochloroform (CDCl<sub>3</sub>) or dimethyl sulfoxide-d<sub>6</sub> (DMSO-d<sub>6</sub>), with tetramethylsilane (TMS) used as an internal standard (δ = 0.00 ppm). Chemical shifts are reported in parts per million (ppm).

### Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR spectra are commonly obtained using a spectrometer equipped with an attenuated total reflectance (ATR) accessory for solid samples. Spectra are recorded in the range of 4000-400 cm<sup>-1</sup>, with characteristic absorption bands reported in wavenumbers (cm<sup>-1</sup>). For samples

prepared as KBr pellets, a small amount of the compound is ground with potassium bromide and pressed into a thin disk.

## Mass Spectrometry (MS)

Mass spectra are acquired using a mass spectrometer with an electrospray ionization (ESI) source for high-resolution mass data. The molecular ion peak ( $[M]^+$  or  $[M+H]^+$ ) is reported as a mass-to-charge ratio ( $m/z$ ).

## Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis absorption spectra are recorded on a spectrophotometer using a quartz cuvette with a 1 cm path length. Samples are dissolved in a suitable solvent, such as ethanol or dichloromethane, to a concentration of approximately  $10^{-5}$  M. The wavelengths of maximum absorption ( $\lambda_{max}$ ) are reported in nanometers (nm).

## Visualizing the Workflow and Potential Biological Relevance

To illustrate the logical flow of spectroscopic characterization and a potential biological context for these compounds, the following diagrams are provided in the DOT language for Graphviz.

Caption: Experimental workflow for the synthesis and spectroscopic characterization of novel compounds.

Caption: Postulated inhibitory action of a **2-aminocarbazole** derivative on the PI3K/Akt/mTOR signaling pathway.

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